2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid
Overview
Description
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is a synthetic organic compound characterized by a cyclohexane ring with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position. This compound is known for its stability and unique structural properties, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Methylation: The cyclohexanone undergoes a methylation reaction using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Oxidation: The resulting 2,2,6,6-tetramethylcyclohexanol is then oxidized using an oxidizing agent such as chromic acid to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to manage the exothermic nature of the reactions and to ensure safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a potential therapeutic agent.
Medicine: It has been investigated for its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, interfering with specific biochemical pathways. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is unique due to its structural stability and versatility. Similar compounds include:
Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethylcyclohexanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
2,2,6,6-Tetramethylcyclohexanone: Contains a ketone group instead of a carboxylic acid group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,6,6-tetramethylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)6-5-7-11(3,4)8(10)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGUQUPTNAELKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1C(=O)O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509482 | |
Record name | 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13377-52-1 | |
Record name | 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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